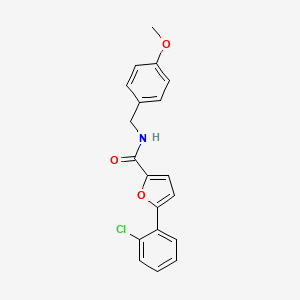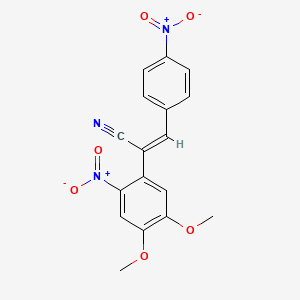
(2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propenenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propenenitrile is an organic compound characterized by the presence of nitro and methoxy groups attached to a phenyl ring, along with a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propenenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethoxy-2-nitrobenzaldehyde and 4-nitrobenzyl cyanide.
Condensation Reaction: The key step involves a condensation reaction between 4,5-dimethoxy-2-nitrobenzaldehyde and 4-nitrobenzyl cyanide in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures (e.g., 60-80°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.
化学反应分析
Types of Reactions
(2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propenenitrile can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Reduction: Formation of amino derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: May be used in the development of probes for studying biological systems.
Medicine
Drug Development:
Industry
Materials Science: Possible use in the development of new materials with specific properties.
作用机制
The mechanism of action of (2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propenenitrile would depend on its specific application. For example, if used as a drug, it would interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and methoxy groups could play a role in binding to the target site, while the nitrile group might be involved in specific interactions with the biological environment.
相似化合物的比较
Similar Compounds
(2Z)-2-(4-methoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propenenitrile: Similar structure with one less methoxy group.
(2Z)-2-(4,5-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propenenitrile: Similar structure without the nitro group on the first phenyl ring.
Uniqueness
Structural Features: The presence of both nitro and methoxy groups on the phenyl ring, along with the nitrile group, makes (2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propenenitrile unique.
Reactivity: The combination of functional groups provides unique reactivity patterns, making it valuable for specific synthetic applications.
属性
分子式 |
C17H13N3O6 |
|---|---|
分子量 |
355.30 g/mol |
IUPAC 名称 |
(Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H13N3O6/c1-25-16-8-14(15(20(23)24)9-17(16)26-2)12(10-18)7-11-3-5-13(6-4-11)19(21)22/h3-9H,1-2H3/b12-7+ |
InChI 键 |
ZQWQQSLRQAIEGI-KPKJPENVSA-N |
手性 SMILES |
COC1=C(C=C(C(=C1)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C#N)[N+](=O)[O-])OC |
规范 SMILES |
COC1=C(C=C(C(=C1)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11944931.png)
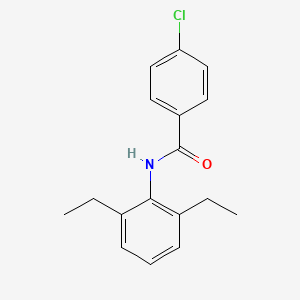
![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11944943.png)

![(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one](/img/structure/B11944947.png)

![1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-](/img/structure/B11944963.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B11944993.png)
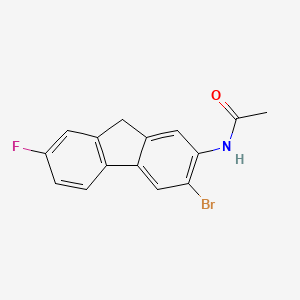

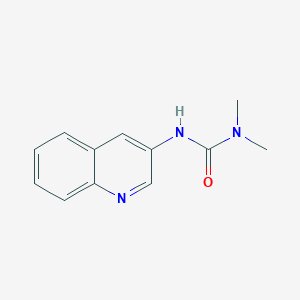
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)
